Chemical Structure of 3,4-Xylenol Phosphate Ester: A Technical Guide for Drug Development & Toxicology
Chemical Structure of 3,4-Xylenol Phosphate Ester: A Technical Guide for Drug Development & Toxicology
This guide provides an in-depth technical analysis of Tris(3,4-dimethylphenyl) phosphate , commonly referred to as 3,4-Xylenol Phosphate Ester .[1]
Executive Summary
3,4-Xylenol phosphate ester (specifically the triester: Tris(3,4-dimethylphenyl) phosphate ) is a specific isomer of the industrial flame retardant Trixylenyl Phosphate (TXP).[1] Unlike its ortho-substituted counterparts, which are potent neurotoxins capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN), the 3,4-isomer is structurally incapable of forming the neurotoxic cyclic metabolite.[1]
For researchers in drug development, this molecule serves two critical functions:
-
Negative Control Standard: A non-neurotoxic reference in Neuropathy Target Esterase (NTE) inhibition assays.[1]
-
Impurity Profiling: A specific analyte for quantifying isomeric purity in phosphate-based prodrugs or excipients derived from xylenols.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is a symmetrical triaryl phosphate ester formed by the reaction of phosphorus oxychloride with 3,4-dimethylphenol (3,4-xylenol).[1]
Structural Specifications
| Parameter | Technical Specification |
| IUPAC Name | Tris(3,4-dimethylphenyl) phosphate |
| Common Name | Tri-3,4-xylyl phosphate |
| CAS Number | 3862-11-1 |
| Molecular Formula | C₂₄H₂₇O₄P |
| Molecular Weight | 410.45 g/mol |
| Physical State | Solid (Crystalline) |
| Melting Point | 65–72 °C (Pure isomer) |
| Solubility | Water: <1 mg/L (0.89 ppm); Soluble in DCM, Toluene, Acetone |
| Log Kow | 5.63 (High Lipophilicity) |
Structural Diagram
The following diagram illustrates the connectivity. Note the specific meta and para positioning of the methyl groups, which creates steric bulk without facilitating the intramolecular cyclization seen in ortho-isomers.
Figure 1: Connectivity of Tris(3,4-dimethylphenyl) phosphate showing the central phosphate core and three xylenyl ligands.[1]
Synthesis Protocol (Laboratory Scale)
Objective: Synthesis of high-purity (>98%) Tris(3,4-dimethylphenyl) phosphate for use as an analytical standard. Precaution: Perform all steps in a fume hood. POCl3 is highly corrosive and water-reactive.[1]
Reagents
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Substrate: 3,4-Dimethylphenol (3,4-Xylenol), >99% purity.[1]
-
Reagent: Phosphorus oxychloride (POCl₃), freshly distilled.[1]
-
Catalyst: Magnesium Chloride (MgCl₂) or Aluminum Chloride (AlCl₃) (1-2 mol%).[1]
-
Solvent: Toluene (optional, can be run neat).
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber to trap HCl gas), and a pressure-equalizing addition funnel.
-
Charging: Add 3.05 equivalents of 3,4-dimethylphenol and 1.0 mol% MgCl₂ catalyst to the flask. Melt the phenol if solid (mp ~65°C) by heating to 70°C.
-
Addition: Dropwise add 1.0 equivalent of POCl₃ over 60 minutes. The reaction is exothermic; maintain temperature between 70–80°C.
-
Reaction: Once addition is complete, slowly ramp the temperature to 150°C over 4 hours. This drives the release of HCl gas.
-
Completion: Monitor by TLC (Hexane/Ethyl Acetate 8:2) or ³¹P NMR (disappearance of POCl₃ signal at +3 ppm).[1]
-
Workup:
-
Cool the mixture to 90°C.
-
Wash with dilute NaOH (5%) to remove unreacted phenols, followed by water until neutral pH.[1]
-
Dry the organic phase over anhydrous MgSO₄.
-
-
Purification: Unlike the commercial liquid mixture, the pure 3,4-isomer is a solid.[1] Recrystallize from ethanol or a hexane/toluene mixture to obtain white crystals (mp 65–72°C).[1]
Figure 2: Laboratory synthesis workflow for high-purity reference standard generation.
Analytical Characterization
To validate the structure, the following spectral data are expected for the pure isomer.
-
¹H NMR (CDCl₃, 400 MHz):
-
³¹P NMR (CDCl₃):
-
δ -17.0 to -19.0 ppm (s, 1P): Typical range for triaryl phosphates.[1]
-
-
Mass Spectrometry (GC-MS/LC-MS):
Biological & Toxicological Context (Mechanism of Action)[1]
This section is critical for drug developers using this compound as a safety benchmark.
The "Ortho" Effect and Neurotoxicity
Organophosphate-Induced Delayed Neuropathy (OPIDN) is driven by a specific metabolic activation pathway.[1]
-
Bioactivation: Cytochrome P450 hydroxylates an ortho-methyl group on the phenyl ring.[1]
-
Cyclization: The hydroxylated group attacks the phosphorus center, displacing a phenol group to form a Saligenin Cyclic Phosphate .
-
Inhibition: This cyclic metabolite irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue, leading to axonal degeneration.[1]
Safety of the 3,4-Isomer
Tris(3,4-dimethylphenyl) phosphate lacks methyl groups in the ortho (2 or 6) positions.[1]
-
Consequence: Even if the methyl groups at positions 3 or 4 are hydroxylated, they are sterically too distant to cyclize with the phosphate center.
-
Result: The molecule cannot form the neurotoxic cyclic inhibitor. It acts primarily as a weak Acetylcholinesterase (AChE) inhibitor or is metabolized via simple ester hydrolysis to non-toxic diaryl phosphates.[1]
Figure 3: Mechanistic comparison showing why 3,4-xylenol phosphate avoids the neurotoxic pathway common to ortho-isomers.[1]
Experimental Protocol: NTE Inhibition Assay (Negative Control)
When screening new phosphate ester prodrugs, use Tris(3,4-dimethylphenyl) phosphate as a negative control to validate the assay's ability to distinguish neurotoxic from non-neurotoxic compounds.[1]
-
Tissue Preparation: Isolate brain microsomes from hens (the standard model species for OPIDN).[1]
-
Incubation: Incubate microsomes with the test compound (10 µM - 100 µM) for 20 minutes at 37°C.
-
Assay: Add phenyl valerate (substrate). Measure the release of phenol colorimetrically (using 4-aminoantipyrine).
-
Validation: The 3,4-isomer should show <10% inhibition of NTE activity compared to vehicle control, whereas TOCP should show >70% inhibition.
References
-
National Institutes of Health (NIH) - PubChem. Tris(3,4-xylenyl)phosphate | C24H27O4P. [Link][1]
-
UK Environment Agency. Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[1] 25155-23-1). (2009).[1] Provides physical property data (MP, Solubility) for specific isomers.[1] [Link]
-
Wightman, J.P. & Malaiyandi, M. Physical properties of some triaryl phosphates. Journal of Chemical & Engineering Data. (1983).[1][6] Source for melting point data of pure isomers.[6]
-
Johnson, M.K. The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge. Critical Reviews in Toxicology. (1975).[1] Foundational text on the mechanism of NTE inhibition and the structural requirements (ortho-effect).[1]
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- 1. Tris(3,4-xylenyl)phosphate | C24H27O4P | CID 248886 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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